(1R)-1-(2-Fluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(2-Fluorophenyl)prop-2-enylamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an allylic amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and allylamine.
Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts or auxiliaries.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The double bond can be reduced to form the corresponding saturated amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the saturated amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chlorophenyl)prop-2-enylamine: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(2-Bromophenyl)prop-2-enylamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-Fluorophenyl)prop-2-enylamine can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a unique candidate for various applications.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m1/s1 |
InChI Key |
VFYHHKFZUSKDRD-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1F)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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